molecular formula C7H14ClNO2S B6161822 2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride CAS No. 2200861-77-2

2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride

Cat. No.: B6161822
CAS No.: 2200861-77-2
M. Wt: 211.7
InChI Key:
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Description

2lambda6-thia-6-azaspiro[35]nonane-2,2-dione hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol or amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2lambda6-thia-6-azaspiro[3.3]heptane-2,2-dione hydrochloride
  • 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride

Uniqueness

2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride involves the reaction of 2-aminothiophenol with cyclohexanone to form 2-amino-4-cyclohexylthiophenol, which is then reacted with maleic anhydride to form the desired compound.", "Starting Materials": [ "2-aminothiophenol", "cyclohexanone", "maleic anhydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with cyclohexanone in the presence of hydrochloric acid and sodium hydroxide to form 2-amino-4-cyclohexylthiophenol.", "Step 2: 2-amino-4-cyclohexylthiophenol is then reacted with maleic anhydride in the presence of diethyl ether and water to form 2lambda6-thia-6-azaspiro[3.5]nonane-2,2-dione hydrochloride.", "Step 3: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization." ] }

CAS No.

2200861-77-2

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.7

Purity

0

Origin of Product

United States

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